6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step often involves the cyclization of a suitable precursor, such as a 2H-chromen-2-one derivative, with an appropriate amine under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the 3,4-Dimethoxyphenyl Ethyl Group: This step typically involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst like aluminum chloride (AlCl₃).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, derivatives of chromeno[8,7-e][1,3]oxazin have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its efficacy and safety as a drug candidate for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 11-(6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-chloro-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-dien-6-one
Uniqueness
The uniqueness of 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific structural features, such as the chloro group and the 3,4-dimethoxyphenyl ethyl moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H24ClNO5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H24ClNO5/c1-4-15-10-21(26)30-22-16(15)11-18(24)23-17(22)12-25(13-29-23)8-7-14-5-6-19(27-2)20(9-14)28-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3 |
InChI Key |
LPYHSZYMJMCBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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